

An In-Depth Technical Guide to 3-Methoxy-3-methylazetidine

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Compound of Interest

Compound Name: 3-Methoxy-3-methylazetidine

CAS No.: 877665-31-1

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. Among these, small, strained heterocyclic systems have garnered significant attention. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a "privileged structure" in drug discovery.^{[1][2]} Its inherent ring strain of approximately 25.4 kcal/mol endows it with unique reactivity, while its three-dimensional character and sp³-rich nature offer metabolic stability and improved solubility—key attributes for successful drug candidates.^{[3][4]}

This guide focuses on a specific, valuable derivative: **3-Methoxy-3-methylazetidine**. The introduction of a tertiary methoxy group at the 3-position creates a chiral center and a unique electronic and steric environment. This substitution pattern makes it an attractive building block for introducing conformational rigidity and modulating polarity in lead compounds. Often

supplied as a hydrochloride salt for enhanced stability and solubility, this compound serves as a critical intermediate in the synthesis of complex bioactive molecules, including antibacterial agents and other therapeutics.[5][6] This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling, designed to empower researchers in leveraging its full potential.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis and application. **3-Methoxy-3-methylazetidide** is typically a white crystalline solid, particularly in its hydrochloride salt form, and is soluble in water and some organic solvents.[6]

Core Properties

The fundamental properties of **3-Methoxy-3-methylazetidide** hydrochloride are summarized below. These values are critical for reaction planning, dosage formulation, and analytical method development.



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Spectroscopic Data for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of **3-Methoxy-3-methylazetidide**. [10] Below are the expected data from key analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure. [10][11] For the free base, $C_5H_{11}NO$, the expected signals are:

- ^1H NMR: Protons on the azetidine ring will appear as multiplets, while the methyl and methoxy groups will present as singlets. The chemical shifts are influenced by the ring strain and the electronegativity of the adjacent oxygen and nitrogen atoms.
- ^{13}C NMR: The spectrum will show distinct signals for the quaternary carbon at the 3-position, the two equivalent methylene carbons of the ring, the methyl carbon, and the methoxy carbon.[11] The carbonyl carbon in a related structure, for instance, appears at a high chemical shift (e.g., ~160 ppm), while a methoxy carbon is typically found at a lower chemical shift (e.g., ~55 ppm).[11]
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and fragmentation pattern. For the free base ($\text{C}_5\text{H}_{11}\text{NO}$), the predicted monoisotopic mass is 101.08406 Da.[12] Key predicted adducts for high-resolution mass spectrometry (HRMS) are:
 - $[\text{M}+\text{H}]^+$: m/z 102.09134[12]
 - $[\text{M}+\text{Na}]^+$: m/z 124.07328[12]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present.[10] The spectrum of **3-Methoxy-3-methylazetidine** would be characterized by C-H stretching vibrations of the alkyl groups, C-N stretching of the azetidine ring, and C-O stretching of the methoxy group.

Synthesis and Purification

The synthesis of substituted azetidines can be challenging due to ring strain but is a well-explored area of chemistry.[1][2][13] A common and effective strategy involves the construction of the core scaffold from readily available starting materials, followed by functionalization. The synthesis of **3-Methoxy-3-methylazetidine** typically proceeds via its N-Boc protected precursor, tert-butyl **3-methoxy-3-methylazetidine-1-carboxylate**.



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Detailed Experimental Protocol: N-Boc Deprotection

The final step, removal of the tert-butyloxycarbonyl (Boc) protecting group, is critical. Acid-catalyzed cleavage is the standard method.^{[14][15]}

Objective: To deprotect tert-butyl **3-methoxy-3-methylazetidine**-1-carboxylate to yield **3-Methoxy-3-methylazetidine** hydrochloride.

Materials:

- tert-butyl **3-methoxy-3-methylazetidine**-1-carboxylate (1.0 equiv)
- 4M HCl in 1,4-dioxane or methanol (3-5 equiv)
- Diethyl ether
- Dichloromethane (DCM) or Methanol (as reaction solvent)

Procedure:

- Reaction Setup: Dissolve the N-Boc protected azetidine in a minimal amount of anhydrous DCM or methanol in a round-bottom flask equipped with a magnetic stirrer.
 - Causality: The choice of solvent is crucial. It must be anhydrous to prevent side reactions and capable of dissolving the starting material.

- Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add the 4M HCl solution dropwise via syringe.
 - Causality: The reaction is exothermic. Cooling prevents potential side reactions and ensures controlled release of isobutylene and CO₂ gas upon cleavage of the Boc group.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
 - Trustworthiness: Monitoring ensures the reaction goes to completion, preventing a mixture of protected and deprotected product which would complicate purification.
- Product Isolation: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the solvent and excess HCl.
- Purification: The resulting crude solid or oil is the hydrochloride salt. To purify, triturate with cold diethyl ether. This involves adding cold ether, breaking up the solid with a spatula, and then removing the ether. Repeat this process 2-3 times.
 - Causality: The desired hydrochloride salt is typically insoluble in diethyl ether, while non-polar organic impurities and any unreacted starting material will be washed away.
- Drying and Characterization: Dry the resulting white solid under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity, purity, and structure. The yield should be recorded.

Chemical Reactivity and Handling

Reactivity Profile

The reactivity of **3-Methoxy-3-methylazetidione** is governed by two primary features: the nucleophilic secondary amine and the strained four-membered ring.^[3]

- N-Functionalization: The secondary amine is a potent nucleophile and a Brønsted-Lowry base. It readily participates in reactions such as acylation, alkylation, sulfonylation, and reductive amination to form a wide array of N-substituted derivatives. This is the most common site for derivatization in drug synthesis.

- **Ring-Opening Reactions:** While more stable than aziridines, the azetidinium ring can undergo nucleophilic ring-opening under harsh conditions (e.g., strong acids, high temperatures), driven by the release of ring strain.[3] However, under typical synthetic conditions for N-functionalization, the ring remains intact.
- **Stability:** The hydrochloride salt is significantly more stable and less volatile than the free base.[5] The free base can be liberated in situ by treatment with a non-nucleophilic base (e.g., triethylamine, DIPEA) just before its use in a subsequent reaction.

Safety and Handling

As a hazardous substance, proper handling is critical to ensure laboratory safety.[16]

- **Hazard Identification:** **3-Methoxy-3-methylazetidinium** hydrochloride is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]
- **Personal Protective Equipment (PPE):**
 - **Eye Protection:** Safety goggles with side-shields are mandatory.[16]
 - **Hand Protection:** Chemically resistant gloves (e.g., nitrile) must be worn.[16]
 - **Body Protection:** A lab coat is required to prevent skin contact.[16]
- **Handling Procedures:**
 - Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][16]
 - Avoid direct contact with skin and eyes.[6]
 - Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere.

Applications in Drug Discovery and Development

Azetidines are increasingly incorporated into drug candidates to enhance properties like metabolic stability, solubility, and receptor binding affinity.[4][17] **3-Methoxy-3-methylazetidinium**

serves as a valuable building block in this context.

- **Bioisosteric Replacement:** The 3-substituted azetidine motif can act as a bioisostere for other common groups in drug molecules, such as piperidines or morpholines. Its rigid, three-dimensional structure can lock a molecule into a specific conformation required for optimal target engagement, while the methoxy group can serve as a hydrogen bond acceptor.
- **Scaffold for Novel Therapeutics:** The secondary amine provides a convenient handle for attaching the azetidine core to a larger molecule. This has been exploited in the synthesis of inhibitors for various enzymes and antagonists for receptors. For example, azetidine derivatives have been used in the development of antibacterial agents and compounds targeting the central nervous system.[6][17] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring, highlighting the scaffold's clinical relevance.[4]



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Conclusion

3-Methoxy-3-methylazetidine is more than just a simple chemical intermediate; it is a sophisticated building block that offers medicinal chemists a tool to fine-tune the properties of next-generation therapeutics. Its unique combination of a strained ring system, a defined three-dimensional structure, and a versatile secondary amine handle makes it a powerful scaffold for drug discovery. A thorough understanding of its synthesis, reactivity, and handling, as detailed

in this guide, is essential for any researcher aiming to incorporate this valuable motif into their research and development programs.

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